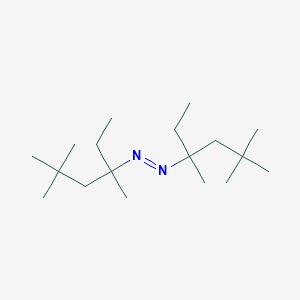methanide CAS No. 51804-79-6](/img/structure/B14640717.png)
Lithium [di(propan-2-yl)amino](oxo)methanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium di(propan-2-yl)aminomethanide is a chemical compound with the molecular formula LiN(CH(CH3)2)2. It is commonly used as a strong base in organic synthesis due to its high reactivity and solubility in non-polar organic solvents . This compound is particularly valuable in the formation of enolates and other nucleophilic species, making it a versatile reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
Lithium di(propan-2-yl)aminomethanide is typically prepared by treating a cooled mixture of tetrahydrofuran (THF) and diisopropylamine with n-butyllithium . The reaction is carried out at low temperatures, usually between 0 to -78°C, to ensure the stability of the compound. The reaction can be represented as follows:
(CH3CH2CH2)2NH+n-BuLi→LiN(CH(CH3)2)2+n-BuH
Industrial Production Methods
In industrial settings, the production of lithium di(propan-2-yl)aminomethanide follows similar synthetic routes but on a larger scale. The reaction is conducted in specialized reactors that can maintain the low temperatures required for the synthesis. The compound is often produced as a solution in THF or other polar aprotic solvents to facilitate its handling and storage .
化学反応の分析
Types of Reactions
Lithium di(propan-2-yl)aminomethanide undergoes several types of chemical reactions, including:
Deprotonation: It is commonly used to deprotonate weakly acidic compounds, forming enolates and other nucleophilic species.
Substitution: The compound can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Elimination: It can also be used in elimination reactions to form less substituted alkenes.
Common Reagents and Conditions
Solvents: THF, ether, and other polar aprotic solvents are commonly used.
Temperature: Reactions are typically carried out at low temperatures (-78°C) to maintain the stability of the compound.
Major Products
Enolates: Formed through deprotonation of carbonyl compounds.
Alkenes: Formed through elimination reactions.
科学的研究の応用
Lithium di(propan-2-yl)aminomethanide has a wide range of applications in scientific research:
作用機序
The mechanism of action of lithium di(propan-2-yl)aminomethanide involves its role as a strong base. It deprotonates weakly acidic compounds, forming enolates and other nucleophilic species. These nucleophiles can then participate in various chemical reactions, such as nucleophilic substitution and elimination . The compound’s high reactivity and solubility in non-polar solvents enhance its effectiveness in these reactions .
類似化合物との比較
Similar Compounds
Lithium diisopropylamide (LDA): Another strong base with similar properties and applications.
Sodium amide (NaNH2): A strong base used in similar reactions but with different reactivity and selectivity.
Uniqueness
Lithium di(propan-2-yl)aminomethanide is unique due to its high solubility in non-polar solvents and its ability to form highly reactive enolates. Its selectivity in forming less substituted enolates makes it particularly valuable in organic synthesis .
特性
CAS番号 |
51804-79-6 |
|---|---|
分子式 |
C7H14LiNO |
分子量 |
135.2 g/mol |
IUPAC名 |
lithium;[di(propan-2-yl)amino]methanone |
InChI |
InChI=1S/C7H14NO.Li/c1-6(2)8(5-9)7(3)4;/h6-7H,1-4H3;/q-1;+1 |
InChIキー |
SFOCUQINRCXOBQ-UHFFFAOYSA-N |
正規SMILES |
[Li+].CC(C)N([C-]=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


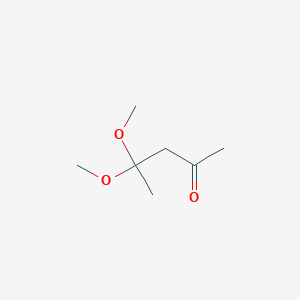
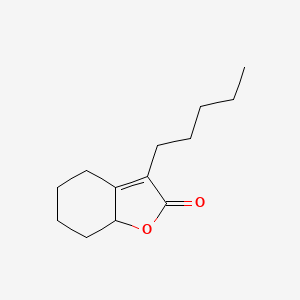
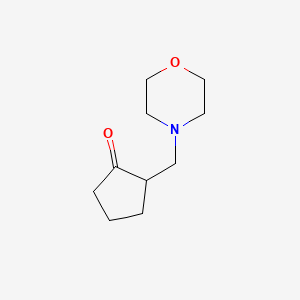

![(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-[1,3]thiazolo[4,5-b]quinolin-3-ium-2-yl)prop-2-enylidene]-[1,3]thiazolo[4,5-b]quinoline;bromide](/img/structure/B14640662.png)
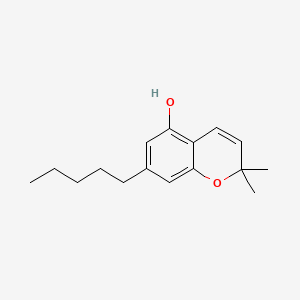

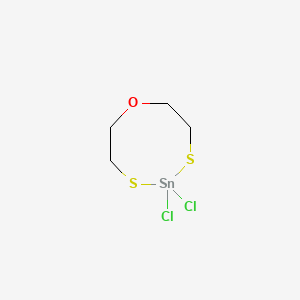

![4-Ethyl-2-methylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14640706.png)
![4,4-Dimethyl-2-methylidene-7-azabicyclo[4.1.0]heptane](/img/structure/B14640712.png)
